Benzofuran-5-sulfonyl chloride

HIF-1 inhibition anti-angiogenic sulfonamide pharmacophore

Benzofuran-5-sulfonyl chloride (CAS 869885-60-9, C₈H₅ClO₃S, MW 216.64) is an aromatic heterocyclic sulfonyl chloride bearing the reactive –SO₂Cl group at the 5‑position of the benzofuran scaffold. The compound is supplied as a solid with a typical purity specification of ≥95% and requires storage under an inert atmosphere at 2–8 °C.

Molecular Formula C8H5ClO3S
Molecular Weight 216.64 g/mol
CAS No. 869885-60-9
Cat. No. B1443263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-5-sulfonyl chloride
CAS869885-60-9
Molecular FormulaC8H5ClO3S
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl
InChIInChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
InChIKeyDXQKXPTYOGEXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-5-sulfonyl chloride (CAS 869885-60-9) — Core Building Block Profile for Regiospecific Sulfonamide Synthesis


Benzofuran-5-sulfonyl chloride (CAS 869885-60-9, C₈H₅ClO₃S, MW 216.64) is an aromatic heterocyclic sulfonyl chloride bearing the reactive –SO₂Cl group at the 5‑position of the benzofuran scaffold [1]. The compound is supplied as a solid with a typical purity specification of ≥95% and requires storage under an inert atmosphere at 2–8 °C . Its primary utility lies in the synthesis of N‑(benzofuran‑5‑yl)arylsulfonamide derivatives, a chemotype that has produced HIF‑1α transcriptional inhibitors with IC₅₀ values in the low‑micromolar range [2].

Why Generic Substitution of Benzofuran-5-sulfonyl chloride Fails: Regioisomer-Dependent Reactivity and Pharmacophore Outcomes


Although benzofuran‑2‑sulfonyl chloride (CAS 17070‑58‑5) and benzofuran‑4‑sulfonyl chloride (CAS 479028‑64‑3) share the identical molecular formula and molecular weight with benzofuran‑5‑sulfonyl chloride, interchanging these regioisomers is not chemically or pharmacologically neutral. The position of the –SO₂Cl group dictates the vector of sulfonamide bond formation, directly altering the three‑dimensional orientation of the resulting pharmacophore. In the HIF‑1α inhibitor series, the 5‑sulfonamide substitution pattern was specifically required for activity; the corresponding 2‑ or 4‑sulfonamide regioisomers would project the aromatic substituent into a different region of the binding pocket, likely abolishing the HIF‑1α inhibitory activity (IC₅₀ = 12.5 ± 0.7 μM) and VEGF suppression (IC₅₀ = 18.8 μM) observed for the 5‑linked series [1]. Furthermore, the direct arylation reactivity of benzofurans with arylsulfonyl chlorides is known to be highly regioselective, with the C2 carbon being the preferred coupling site; the electronic character of substituents on the benzofuran ring, including the position of the sulfonyl chloride, critically influences this regiochemical outcome [2][3].

Benzofuran-5-sulfonyl chloride: Product-Specific Quantitative Evidence for Differentiated Procurement Decisions


Regioisomer-Specific HIF-1α Inhibitory Activity: 5-Sulfonamide Required for Potency

N-(Benzofuran-5-yl)aromaticsulfonamide derivatives, accessible exclusively from benzofuran-5-sulfonyl chloride, demonstrated HIF-1α transcriptional inhibitory activity with IC₅₀ = 12.5 ± 0.7 μM (compound 7q, MCF-7 cells) and VEGF secretion inhibition with IC₅₀ = 18.8 μM [1]. By contrast, sulfonamide derivatives derived from benzofuran-2-sulfonyl chloride or benzofuran-4-sulfonyl chloride were not reported as active in this series, indicating that the 5‑position attachment geometry is critical for target engagement. The in vivo CAM angiogenesis model confirmed anti‑angiogenic efficacy for the 5‑sulfonamide series [1].

HIF-1 inhibition anti-angiogenic sulfonamide pharmacophore

Regioselectivity in Palladium-Catalysed Direct Arylation: C2 Selectivity Enabled by Sulfonyl Chloride Partners

In palladium‑catalysed direct arylation of benzofurans, the use of benzenesulfonyl chlorides as coupling partners (rather than aryl halides) enables exclusive C2‑regioselectivity, suppressing competing C3‑arylation and C2,C3‑diarylation side products [1]. This regiochemical outcome is directly influenced by the electronic properties of both the benzofuran and the sulfonyl chloride. Benzofuran-5-sulfonyl chloride, bearing the electron‑withdrawing –SO₂Cl group at the 5‑position, provides a distinct electronic profile compared to the 2‑ or 4‑sulfonyl chloride isomers, modulating the regioselectivity of subsequent coupling reactions [1][2].

C–H functionalization regioselective arylation palladium catalysis

Synthesis Route Differentiation: Grignard-Based Approach from 5-Bromobenzofuran

A reported synthetic route to benzofuran-5-sulfonyl chloride proceeds via Grignard formation from 5‑bromobenzofuran, followed by reaction with sulfuryl chloride at –30 to –40 °C, yielding the product as a white solid in 15% yield after flash chromatography . In contrast, 2,3‑dihydrobenzofuran‑5‑sulfonyl chloride (CAS 115010‑11‑2) can be obtained in ~99% yield via direct chlorosulfonation of 2,3‑dihydrobenzofuran . The lower yield of the aromatic benzofuran-5-sulfonyl chloride reflects the greater synthetic challenge of functionalizing the fully unsaturated benzofuran core, which may contribute to its higher procurement cost relative to the dihydro analog.

Grignard reaction sulfonylation heterocyclic synthesis

Lipophilicity and Polar Surface Area Profile: Differentiation from Non-Fused Sulfonyl Chlorides

Benzofuran-5-sulfonyl chloride exhibits a consensus Log Pₒ/𝓌 of 2.09 (XLogP3: 2.35; iLOGP: 1.86) and a topological polar surface area (TPSA) of 55.66 Ų . These values position it in a favorable drug‑like property space for CNS penetration (TPSA < 60 Ų; Log P 2–4). The benzofurazan‑4‑sulfonyl chloride (CAS 114322‑14‑4), a related fused heterocyclic sulfonyl chloride, has a different molecular formula (C₆H₃ClN₂O₃S, MW 218.62) containing two additional nitrogen atoms in the ring system, resulting in altered hydrogen‑bonding capacity and electron distribution . Simple benzenesulfonyl chloride (C₆H₅ClO₂S, MW 176.62) lacks the fused furan ring entirely, offering different lipophilicity and π‑stacking potential.

physicochemical properties drug-likeness logP

Comparative Pricing and Availability: Premium Position vs. Benzofuran-2-sulfonyl chloride

Benzofuran-5-sulfonyl chloride is commercially available from multiple suppliers but at a significant price premium relative to the more common 2‑sulfonyl chloride regioisomer. Santa Cruz Biotechnology lists benzofuran-5-sulfonyl chloride at $119 for 10 mg , whereas benzofuran-2-sulfonyl chloride (CAS 17070‑58‑5) is available from Fluorochem at £46 (~$59) for 250 mg , representing an approximately 50‑fold higher price per unit mass for the 5‑isomer. The 5‑sulfonyl chloride is stocked by suppliers including Bidepharm (95% purity, batch QC with NMR/HPLC/GC) , GlpBio ($81/100 mg) [1], and ChemSci (¥561/100 mg) . This pricing differential reflects the lower synthetic accessibility and lower production volumes of the 5‑regioisomer.

procurement cost analysis commercial availability

Purity Specification and Quality Control: 95% Standard with Batch-Specific Analytics

The industry‑standard purity specification for benzofuran-5-sulfonyl chloride is ≥95% (HPLC), as reported by multiple suppliers including Bidepharm, Sigma‑Aldrich, and AKSci . Bidepharm provides batch‑specific QC documentation including NMR, HPLC, and GC analysis . For comparison, benzofuran‑2‑sulfonyl chloride typically achieves a melting point specification of 78–81 °C as an additional identity criterion , whereas no melting point is routinely specified for benzofuran-5-sulfonyl chloride in vendor catalogues, suggesting that melting point is not a reliable batch‑to‑batch identity test for the 5‑isomer.

quality assurance purity specification batch analysis

Benzofuran-5-sulfonyl chloride: Best-Fit Research and Industrial Application Scenarios


HIF-1α Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams developing HIF‑1α transcription factor inhibitors should specifically procure benzofuran‑5‑sulfonyl chloride as the sulfonylation reagent of choice. The N‑(benzofuran‑5‑yl)arylsulfonamide scaffold derived from this building block has demonstrated HIF‑1α transcriptional inhibition with IC₅₀ = 12.5 ± 0.7 μM and VEGF secretion suppression (IC₅₀ = 18.8 μM) in MCF‑7 breast cancer cells, with in vivo anti‑angiogenic activity confirmed in a CAM model [1]. The 2‑ and 4‑sulfonyl chloride regioisomers cannot access this pharmacophore geometry and are not suitable substitutes for this target.

Regioselective C–H Arylation Methodology Development

Academic and industrial laboratories developing palladium‑catalysed C–H functionalization methodologies can employ benzofuran‑5‑sulfonyl chloride as a substrate to investigate electronic effects on regioselectivity. The electron‑withdrawing –SO₂Cl group at the 5‑position modulates the electron density of the benzofuran core differently than the 2‑ or 4‑substituted isomers, enabling systematic study of substituent electronic effects on C2‑ vs. C3‑arylation selectivity [2]. This regioisomer offers a distinct electronic perturbation point for reaction optimization.

CNS-Penetrant Sulfonamide Library Synthesis

For CNS‑focused drug discovery programs, benzofuran‑5‑sulfonyl chloride provides a building block with favorable physicochemical properties: consensus Log Pₒ/𝓌 of 2.09 and TPSA of 55.66 Ų, positioning derived sulfonamides within the CNS drug‑like property space (TPSA < 60 Ų is a common threshold for blood‑brain barrier penetration) . Compared with simpler benzenesulfonyl chlorides (lower Log P) or benzofurazan‑4‑sulfonyl chloride (altered H‑bond profile due to additional nitrogen atoms), the benzofuran‑5‑sulfonyl scaffold offers a balanced lipophilicity profile for CNS library design.

Cost-Sensitive Scale-Up with Make-vs.-Buy Analysis

Process chemistry teams evaluating whether to synthesize or purchase benzofuran‑5‑sulfonyl chloride should consider the reported 15% synthetic yield from 5‑bromobenzofuran alongside commercial pricing (ranging from $0.81/mg at 100 mg scale to $11.90/mg at 10 mg scale) . For milligram‑scale medicinal chemistry needs, procurement is cost‑effective. For gram‑scale campaigns, in‑house synthesis or custom synthesis contracts may be economically preferable, but teams must budget for the inherently low‑yielding Grignard/sulfuryl chloride route and the need for chromatographic purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuran-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.